OCTYL 3,6-DI-O-(A-D-MANNOPYRANOSYL)-B-D-MANNOPYRANOSIDE

Übersicht

Beschreibung

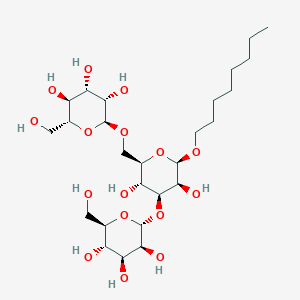

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside is a synthetic glycoside compound It consists of an octyl group attached to a mannopyranosyl-mannopyranoside structure

Wissenschaftliche Forschungsanwendungen

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex glycosides and glycoconjugates.

Biology: It is used in studies related to carbohydrate-protein interactions and as a substrate for enzymatic reactions.

Industry: It is used in the production of surfactants and emulsifiers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside involves the glycosylation of mannopyranosides. One common method includes the use of trichloroacetimidate donors for regioselective diglycosylation. The reaction typically involves the protection of hydroxyl groups, followed by glycosylation and subsequent deprotection steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes maintaining the purity and yield of the product through careful control of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: This reaction typically involves the reduction of carbonyl groups back to hydroxyl groups.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may yield alcohols.

Wirkmechanismus

The mechanism of action of Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to carbohydrate-binding proteins, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 8-(Methoxycarbonyl)octyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside

- Tetradecyl glycosides of 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose

Uniqueness

Octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside is unique due to its specific glycosylation pattern and the presence of an octyl group. This structure imparts distinct physicochemical properties, making it suitable for specific applications in research and industry.

Biologische Aktivität

Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside (CAS Number: 140147-36-0) is a glycoside compound that has garnered attention due to its potential biological activities, particularly in the context of enzymatic assays and therapeutic applications. This article explores the compound's synthesis, biological activity, and relevant research findings.

- Molecular Formula : C26H48O16

- Molecular Weight : 616.65 g/mol

- Structure : The compound features a long octyl chain linked to two mannopyranosyl units, contributing to its solubility and biological interactions.

Synthesis

The synthesis of Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside involves several steps:

- Formation of the β-mannosidic linkage via 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide.

- Glycosylation of unprotected octyl β-D-mannopyranoside using limiting acetobromomannose.

This synthetic route yields the compound in a straightforward manner, allowing for its use in various biochemical assays .

Enzymatic Assays

Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside serves as an acceptor for the enzyme N-acetylglucosaminyltransferase-I. The kinetic parameters for this interaction were characterized with a Michaelis constant (KM) of approximately 585 µM, indicating its efficiency as a substrate in enzymatic reactions .

Therapeutic Potential

Research indicates that this compound may have diagnostic applications in congenital muscular dystrophies. It is particularly useful for assessing enzymatic activity related to N-acetylglucosaminyltransferase-I, which is implicated in various metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological implications of Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside:

- Study on Enzymatic Activity :

- Therapeutic Applications :

- Lectin Interaction Studies :

Comparative Analysis

The following table summarizes key characteristics and findings related to Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside compared to other glycosides:

| Property/Characteristic | Octyl 3,6-Di-O-(α-D-Mannopyranosyl)-β-D-Mannopyranoside | Other Glycosides |

|---|---|---|

| Molecular Weight | 616.65 g/mol | Varies |

| Enzymatic Activity (KM) | 585 µM | Varies |

| Solubility | High (due to octyl chain) | Varies |

| Therapeutic Applications | Congenital muscular dystrophies | Various |

| Mechanism of Action | Glycosyltransferase acceptor | Varies |

Eigenschaften

IUPAC Name |

(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-octoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQKGONXPQXZKM-OMWWXRLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930718 | |

| Record name | Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140147-36-0 | |

| Record name | Octyl 3,6-di-O-(mannopyranosyl)-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140147360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.